Methyl N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycinate
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Overview
Description
Methyl N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycinate is a synthetic organic compound It is characterized by the presence of a methylsulfonyl group, a trichlorophenyl group, and a glycinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trichlorophenol, methylsulfonyl chloride, and glycine methyl ester.
Reaction Conditions: The reaction usually takes place under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycinate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The trichlorophenyl group can be reduced to form less chlorinated phenyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Less chlorinated phenyl derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycinate involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl N-(methylsulfonyl)-N-(2,4,6-trichlorophenyl)glycinate: Similar structure but with a different chlorination pattern.
Methyl N-(methylsulfonyl)-N-(2,4-dichlorophenyl)glycinate: Fewer chlorine atoms on the phenyl ring.
Methyl N-(methylsulfonyl)-N-(2,5-dichlorophenyl)glycinate: Different positions of chlorine atoms.
Uniqueness
Methyl N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycinate is unique due to its specific chlorination pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-(2,4,5-trichloro-N-methylsulfonylanilino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO4S/c1-18-10(15)5-14(19(2,16)17)9-4-7(12)6(11)3-8(9)13/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHUSCPGUJXFLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC(=C(C=C1Cl)Cl)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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